4-Chlorophenylglyoxal hydrate 4-Chlorophenylglyoxal hydrate
Brand Name: Vulcanchem
CAS No.: 859932-64-2
VCID: VC8474094
InChI: InChI=1S/C8H5ClO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2
SMILES: C1=CC(=CC=C1C(=O)C=O)Cl.O
Molecular Formula: C8H7ClO3
Molecular Weight: 186.59 g/mol

4-Chlorophenylglyoxal hydrate

CAS No.: 859932-64-2

Cat. No.: VC8474094

Molecular Formula: C8H7ClO3

Molecular Weight: 186.59 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorophenylglyoxal hydrate - 859932-64-2

CAS No. 859932-64-2
Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
IUPAC Name 2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate
Standard InChI InChI=1S/C8H5ClO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2
Standard InChI Key JTOCXCVDVKZPEB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)C=O)Cl.O
Canonical SMILES C1=CC(=CC=C1C(=O)C=O)Cl.O

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Chlorophenylglyoxal hydrate is systematically named 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate, reflecting its structural components: a 4-chlorophenyl ring, a glyoxal moiety (α-ketoaldehyde), and a water molecule of hydration. Its molecular formula is C₈H₇ClO₃, with a molecular weight of 186.59 g/mol . The compound’s canonical SMILES string, C1=CC(=CC=C1C(=O)C=O)Cl.O, delineates the connectivity of the aromatic ring, carbonyl groups, and chlorine substituent .

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) studies reveal distinct proton environments: the aromatic protons resonate as a doublet (δ 7.4–7.6 ppm), while the aldehyde proton appears as a singlet near δ 9.8 ppm . Density functional theory (DFT) calculations predict collision cross-section values for various adducts, such as [M+H]+ (129.2 Ų) and [M+Na]+ (143.5 Ų), which aid in mass spectrometry-based identification .

PropertyValueSource
Molecular FormulaC₈H₇ClO₃
Molecular Weight186.59 g/mol
CAS No.859932-64-2
SMILESC1=CC(=CC=C1C(=O)C=O)Cl.O
Predicted CCS ([M+H]+)129.2 Ų

Reactivity and Synthetic Applications

Condensation Reactions

4-Chlorophenylglyoxal hydrate participates in acid-catalyzed condensations with ureas to form imidazolidinones. For instance, reacting with N-methoxy-N’-phenylurea in acetic acid yields 5-(4-chlorophenyl)-3-ethoxy-1-phenylimidazolidine-2,4-dione after 219 hours at 26°C . The reaction proceeds via a diol intermediate, which dehydrates under acidic conditions to form the hydantoin core .

Enantioselective Synthesis

In chiral acid-catalyzed systems, this compound facilitates the enantioselective synthesis of hydantoins. Using a binaphthyl-derived phosphoric acid catalyst, reactions with 1,3-dibenzylurea achieve enantiomeric ratios (e.r.) of up to 95:5, demonstrating its utility in asymmetric catalysis .

Reaction ComponentConditionsProductYielde.r.
N-Ethoxy-N’-phenylureaAcetic acid, 26°C, 219 h5-(4-Cl-phenyl)-3-ethoxy-hydantoin98%N/A
1,3-DibenzylureaCHCl₃, 2 mol% catalyst, 24 h(R)-5-Phenyl-hydantoin99%95:5

Mechanistic Insights and Reaction Pathways

Hydantoin Formation Mechanism

The reaction with ureas proceeds through a stepwise mechanism:

  • Nucleophilic Attack: The urea’s amine attacks the glyoxal’s carbonyl, forming a hemiaminal intermediate.

  • Cyclization: Intramolecular dehydration generates the imidazolidinone ring.

  • Oxidation: Air oxidation or acidic conditions aromatize the ring to yield the hydantoin .

Halogen Substituent Effects

The electron-withdrawing chlorine atom enhances the electrophilicity of the glyoxal carbonyl, accelerating nucleophilic additions. Comparative studies with fluoro- and bromo-analogs show that 4-chlorophenylglyoxal hydrate exhibits intermediate reactivity, balancing electronic effects and steric hindrance .

Recent Advances and Research Directions

Continuous Flow Synthesis

Recent methodologies employ continuous flow reactors to enhance reaction efficiency. For example, mixing 4-chlorophenylglyoxal hydrate with ureas in microfluidic channels reduces reaction times from days to hours while maintaining high enantiopurity .

Pharmaceutical Applications

Derivatives of this compound are investigated as precursors to anticancer agents and GABA receptor modulators. The chlorophenyl moiety improves metabolic stability and target binding affinity in preclinical models .

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